Silane, (1Z)-1-hexenyltriphenyl-
Description
Silane, (1Z)-1-hexenyltriphenyl- is an organosilicon compound characterized by a silicon atom bonded to three phenyl groups and a (1Z)-1-hexenyl substituent. The (1Z)-configuration denotes a stereospecific arrangement of the hexenyl group, which influences its reactivity and physicochemical properties. Such compounds are typically used in organic synthesis, polymer chemistry, and as coupling agents due to their ability to modify surface properties and facilitate crosslinking reactions.
Properties
CAS No. |
126741-75-1 |
|---|---|
Molecular Formula |
C24H26Si |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
hex-1-enyl(triphenyl)silane |
InChI |
InChI=1S/C24H26Si/c1-2-3-4-14-21-25(22-15-8-5-9-16-22,23-17-10-6-11-18-23)24-19-12-7-13-20-24/h5-21H,2-4H2,1H3 |
InChI Key |
KMERIWDTSMMZMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1Z)-1-hexenyltriphenyl- typically involves the hydrosilylation of 1-hexene with triphenylsilane. This reaction is catalyzed by transition metals such as platinum or rhodium. The reaction conditions generally include:
Temperature: Room temperature to 100°C
Solvent: Toluene or other non-polar solvents
Catalyst: Platinum or rhodium complexes
Industrial Production Methods
Industrial production of silanes often involves the direct reaction of silicon with chlorinated hydrocarbons, followed by purification steps to isolate the desired silane compound. The process may include:
Chlorination: Silicon reacts with chlorinated hydrocarbons to form chlorosilanes.
Hydrosilylation: Chlorosilanes are further reacted with alkenes in the presence of a catalyst to form the desired silane.
Purification: The product is purified through distillation or other separation techniques to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Silane, (1Z)-1-hexenyltriphenyl- undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form silanols or siloxanes.
Reduction: Can be reduced to form simpler silanes or silicon-containing compounds.
Substitution: Undergoes nucleophilic substitution reactions where the phenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, ozone
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Grignard reagents, organolithium compounds
Major Products
Oxidation: Silanols, siloxanes
Reduction: Simpler silanes, silicon hydrides
Substitution: Various substituted silanes depending on the nucleophile used
Scientific Research Applications
Silane, (1Z)-1-hexenyltriphenyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its strong bonding properties.
Mechanism of Action
The mechanism of action of Silane, (1Z)-1-hexenyltriphenyl- involves the formation of strong silicon-carbon and silicon-oxygen bonds. These bonds are formed through:
Hydrosilylation: Addition of silicon-hydrogen bonds to carbon-carbon double bonds.
Polymerization: Formation of Si-O-Si linkages through condensation reactions.
Surface Functionalization: Attachment to surfaces via silanol groups, enhancing adhesion and stability.
Comparison with Similar Compounds
The following analysis compares "Silane, (1Z)-1-hexenyltriphenyl-" with structurally or functionally related organosilicon compounds, emphasizing substituent effects, reactivity, and applications.
Structural Analogs
a) Silane, isocyanatotriphenyl- (CAS 18678-65-4)
- Molecular Formula: C₁₉H₁₅NOSi
- Key Features : Replaces the hexenyl group with an isocyanate (-NCO) functional group.
- Reactivity : The isocyanate group enables participation in urethane or urea formation, making it valuable in polymer crosslinking and surface modification. In contrast, the hexenyl group in the target compound may undergo hydrosilylation or olefin metathesis due to its unsaturated C=C bond .
b) Silane, (1,1-dimethylethyl)[(1R)-2-iodo-1-methylethoxy]dimethyl- (CAS 167694-88-4)
- Molecular Formula : C₉H₂₁IOSi
- Key Features : Contains a bulky tert-butyl group and an iodinated ethoxy chain.
- Stability : The tert-butyl group enhances steric protection, increasing thermal stability. The iodine substituent offers opportunities for nucleophilic substitution, unlike the hexenyl group, which is more prone to electrophilic addition .
- Applications : Likely used in medicinal chemistry for radioiodination, whereas the hexenyltriphenyl variant’s planar structure may favor π-π interactions in material science.
Functional Group Comparisons
| Compound | Substituent | Reactivity | Applications |
|---|---|---|---|
| (1Z)-1-hexenyltriphenyl- | (Z)-configured C=C | Hydrosilylation, crosslinking | Polymer additives, surface modifiers |
| Isocyanatotriphenylsilane | -NCO | Urethane/urea formation | Adhesives, coatings |
| Tert-butyl-iodoethoxy silane | -I, tert-butyl | Nucleophilic substitution | Radiopharmaceuticals, specialty synthesis |
Key Research Findings
- Thermal Stability : Triphenylsilanes generally exhibit higher thermal stability than alkyl-substituted silanes due to aromatic ring rigidity. This property is critical in high-temperature applications like silicone resins .
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